7-Fluoro-1,3-benzoxazole-2-carboxylic acid
Description
Properties
IUPAC Name |
7-fluoro-1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIQTMKVSIOGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Nitration
The nitration step introduces a nitro group at the 5-position of the aromatic ring, critical for subsequent functionalization. Using a 15% HNO₃/AcOH mixture at 0°C, 3-chloro-4-fluorophenol undergoes nitration to yield 5-chloro-4-fluoro-2-nitrophenol (60% yield after column chromatography). Competing formation of 3-chloro-4-fluoro-2,6-dinitrophenol (10–15% yield) necessitates careful temperature control to favor the mono-nitro intermediate.
Piperazinylation and Cyclization
The nitro intermediate is then subjected to piperazinylation with aryl piperazines in toluene under reflux (2–6 hours), followed by reductive cyclization using indium/acetic acid. This one-pot process forms the benzoxazole core while introducing substituents at the 2-position. For the target compound, trimethyl orthoacetate serves as the acylating agent, yielding a methyl ester intermediate. Subsequent hydrolysis with aqueous HCl converts the ester to the carboxylic acid functionality.
Reaction Optimization
-
Solvent Selection : Toluene or chlorobenzene optimizes cyclization efficiency, with yields ranging from 53% to 75%.
-
Catalyst : Indium mediates electron transfer during reductive cyclization, enhancing ring closure kinetics.
Iron(III)-Catalyzed One-Pot Bromination and Cyclization
A streamlined one-pot method, adapted from iron(III)-catalyzed syntheses of 2-arylbenzoxazoles, offers a regioselective route to the target compound. This approach leverages FeCl₃ for bromination and Cu(I) for cyclization, minimizing intermediate isolation steps.
Bromination of N-Arylbenzamide Precursors
The reaction begins with N-(3-fluoro-4-carboxyphenyl)benzamide , where FeCl₃ (20 mol%) catalyzes bromination at the ortho position relative to the amide group. This step installs a bromine atom, which is later displaced during cyclization.
Copper-Mediated Cyclization
Following bromination, CuI (10 mol%) facilitates intramolecular O-cyclization, forming the benzoxazole ring. The carboxylic acid group at the 2-position is retained by using a pre-functionalized benzamide precursor. Reaction conditions (DMF, 120°C, 12 hours) yield the target compound in 51–66% overall yield.
Key Advantages
-
Regioselectivity : Iron(III) ensures precise bromine placement, critical for correct ring closure.
-
Functional Group Tolerance : The method accommodates electron-withdrawing groups (e.g., -F, -COOH) without side reactions.
Hydrolysis of 2-Cyanobenzoxazole Intermediates
A third route involves synthesizing 7-fluoro-1,3-benzoxazole-2-carbonitrile followed by acidic hydrolysis to the carboxylic acid. This method capitalizes on the stability of nitrile intermediates during cyclization.
Cyano Group Introduction
2-Amino-4-fluorophenol reacts with cyanoacetamide in polyphosphoric acid (PPA) at 150°C, forming the nitrile-substituted benzoxazole via dehydrative cyclization. This step achieves 65–70% yield, with purity confirmed by ¹H NMR (δ 8.2 ppm for aromatic protons).
Acidic Hydrolysis
The nitrile intermediate undergoes hydrolysis in 6M HCl at reflux (24 hours), converting the -CN group to -COOH. Yields exceed 85%, with no degradation of the fluorine substituent observed.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Multi-Step Cyclization | Nitration, piperazinylation, hydrolysis | 60–75 | High functional group tolerance | Lengthy purification steps |
| One-Pot Bromination | Fe/Cu catalysis, cyclization | 51–66 | Regioselective, minimal intermediates | Requires pre-functionalized amides |
| Nitrile Hydrolysis | Cyano cyclization, acidic hydrolysis | 65–85 | High hydrolysis efficiency | Harsh acid conditions |
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Pharmacological Applications
7-Fluoro-1,3-benzoxazole-2-carboxylic acid exhibits a range of biological activities that make it valuable in drug development. The following table summarizes its pharmacological properties:
Case Studies
-
Antitumor Activity:
A study demonstrated that derivatives of benzoxazole, including 7-fluoro variants, significantly inhibited the growth of breast cancer cell lines (MCF-7) with IC50 values indicating potent activity compared to standard chemotherapeutics . -
Antiviral Properties:
Research indicated that 7-fluoro derivatives effectively inhibited the replication of Herpes Simplex Virus (HSV) in vitro, showcasing their potential as antiviral agents .
Synthetic Applications
The compound serves as a precursor in the synthesis of more complex molecules due to its reactive functional groups. Recent advancements in synthetic methodologies have highlighted several approaches:
| Methodology | Description | Advantages |
|---|---|---|
| Catalytic Synthesis | Utilizes nanocatalysts for efficient synthesis of benzoxazole derivatives. | High yield and reduced reaction time. |
| Reflux Conditions | Employs traditional reflux methods with improved yields for benzoxazole synthesis. | Simplicity and effectiveness. |
| Oxidative Coupling | Involves coupling reactions for creating new derivatives with enhanced properties. | Versatile and applicable for various substrates. |
Recent Advances
Recent studies have focused on developing new catalytic systems using magnetic nanoparticles to facilitate the synthesis of this compound with high efficiency under mild conditions . This approach not only improves yield but also allows for the recycling of catalysts, making it environmentally friendly.
Material Science Applications
In addition to its pharmacological uses, this compound is being explored in material science for its potential as a fluorescent probe and in polymer chemistry:
- Fluorescent Probes: The compound's unique structure allows it to be utilized as a fluorescent marker in biological imaging applications.
- Polymer Additives: Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 7-fluoro-1,3-benzoxazole-2-carboxylic acid and related fluorinated heterocycles:
Key Observations :
- Heterocycle Core : Benzoxazole (O and N) vs. benzothiazole (S and N) vs. benzimidazole (two N atoms). Sulfur in benzothiazole increases lipophilicity, while benzimidazole offers enhanced hydrogen-bonding capacity .
- Substituent Effects : Fluorine at the 7-position (benzoxazole) vs. 5-position (benzothiazole, benzimidazole). Positional isomers exhibit distinct electronic profiles and steric interactions.
- Functional Groups : Carboxylic acid at the 2-position is common, but additional groups (e.g., nitro, CF₃ in ) drastically alter solubility and reactivity .
Critical Notes and Contradictions
- Biological Activity Variance: While reports neuroprotective effects for a 7-fluoro-isoquinoline derivative, describes fluorinated oxazolidinones as antibacterials. This highlights substituent-dependent therapeutic divergence .
- Solubility Challenges : ’s compound (melting point 291.9°C) suggests poor solubility, contrasting with smaller fluorinated benzoxazoles, which may require prodrug strategies for bioavailability .
- Metabolic Stability : Fluorine generally reduces metabolic oxidation, but ’s benzothiazole may undergo sulfur oxidation, leading to reactive metabolites .
Biological Activity
7-Fluoro-1,3-benzoxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, featuring a benzoxazole ring with a carboxylic acid group and a fluorine atom at the 7-position, contributes to its promising pharmacological properties.
- Molecular Formula : C_8H_6FNO_3
- Molecular Weight : 181.12 g/mol
- Structural Features : The presence of fluorine enhances the compound's reactivity and biological activity compared to its analogs.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Several studies have reported its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.94 - 3.46 | Induces G2/M cell cycle arrest |
| A549 (Lung) | 2.5 | Promotes apoptosis via caspase activation |
| HeLa (Cervical) | 3.0 | Inhibits tubulin polymerization |
In a study by Singh et al., derivatives of this compound showed significant inhibition of tubulin assembly in MCF-7 cells, indicating its potential as a breast cancer therapy .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of fluorine is noted to enhance antibacterial activity significantly:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
Fluorinated derivatives have shown improved activity profiles compared to non-fluorinated counterparts, highlighting the importance of substituent positioning on the benzene ring .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound has been investigated for additional therapeutic potentials:
- Anti-inflammatory : Exhibits properties that may reduce inflammation markers.
- Antioxidant : Scavenges free radicals, contributing to cellular protection.
- Antiviral : Preliminary studies suggest potential efficacy against certain viral infections.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through caspase activation and cytochrome c release from mitochondria .
- Tubulin Inhibition : It disrupts microtubule dynamics, which is crucial for cancer cell division and proliferation .
- Antibacterial Mechanisms : The compound interferes with bacterial cell wall synthesis and function, leading to cell lysis.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Breast Cancer Cells :
- Antimicrobial Efficacy Assessment :
Q & A
Basic Research Questions
Q. What synthetic routes are typically employed for 7-Fluoro-1,3-benzoxazole-2-carboxylic acid, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis often involves cyclization of fluorinated precursors. For example, fluorination can be achieved via electrophilic substitution using fluoroboric acid or via nucleophilic displacement with KF in polar aprotic solvents. Critical parameters include temperature control (e.g., maintaining 60–80°C to avoid side reactions) and stoichiometric ratios of fluorinating agents. Post-synthesis, recrystallization in ethanol/water mixtures improves purity . Similar protocols for benzoxaborole derivatives highlight the importance of anhydrous conditions to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the fluorinated benzoxazole core?
- Methodological Answer :
- ¹⁹F NMR : Detects fluorine incorporation (δ ≈ -110 to -120 ppm for aromatic fluorine).
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzoxazole (C-O-C stretch ~1250 cm⁻¹).
- ¹H NMR : Aromatic protons adjacent to fluorine show deshielding (δ ≈ 7.5–8.5 ppm).
Comparative studies of related fluorinated benzoic acids (e.g., 5-Fluoro-2-hydroxybenzoic acid) validate these approaches .
Q. How can HPLC methods be optimized for purity analysis of this compound?
- Methodological Answer : Use a reversed-phase C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Adjust the flow rate to 1.0 mL/min and monitor at 254 nm. Calibration with reference standards (e.g., pharmacopeial-grade carboxylic acids) ensures accuracy .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzoxazoles?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For instance, antimicrobial activity may vary due to protonation states of the carboxylic acid group. Conduct parallel assays under standardized conditions (e.g., PBS buffer at pH 7.4) and validate via dose-response curves. Cross-referencing with crystallographic data (e.g., hydrogen-bonding patterns) can clarify structure-activity relationships .
Q. How does X-ray crystallography elucidate structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using Cu-Kα radiation (λ = 1.5418 Å) resolves bond lengths and angles. Software suites like SHELXL97 refine the structure, while ORTEP-III visualizes molecular packing. For example, hydrogen bonds (O–H···O, C–H···F) in fluorinated benzoxaboroles stabilize crystal lattices, influencing solubility .
Q. Can computational modeling predict the reactivity of the carboxylic acid group in fluorinated benzoxazoles?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electron density distributions. Focus on Fukui indices to identify nucleophilic/electrophilic sites. Studies on fluorinated benzoxazole fluorophores demonstrate that electron-withdrawing fluorine enhances carboxylic acid acidity, aligning with experimental pKa values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
